molecular formula C16H16ClN3O2S B7744878 3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No.: B7744878
M. Wt: 349.8 g/mol
InChI Key: JFTHEUXCQGZNFC-UHFFFAOYSA-N
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Description

3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The p-tolyl group attached to the thieno[2,3-d]pyrimidine core adds to its structural complexity and potential biological activity.

Properties

IUPAC Name

3-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.ClH/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(18-9-19-16)17-7-6-13(20)21;/h2-5,8-9H,6-7H2,1H3,(H,20,21)(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTHEUXCQGZNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative.

    Attachment of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thieno[2,3-d]pyrimidine core or the propionic acid moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thieno[2,3-d]pyrimidine core, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    p-Tolyl derivatives: Compounds with the p-tolyl group attached to different heterocyclic cores.

    Propionic acid derivatives: Compounds with the propionic acid moiety attached to various aromatic or heterocyclic systems.

Uniqueness

3-(5-p-Tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is unique due to its specific combination of the thieno[2,3-d]pyrimidine core, p-tolyl group, and propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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